

Solubility of Diethyl Methylphosphonate in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *Diethyl methylphosphonate*

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Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **diethyl methylphosphonate** (DEMP) in various organic solvents. **Diethyl methylphosphonate** is a versatile organophosphorus compound utilized as a reactant in the synthesis of various molecules, including fluoroalkyl α - and β -aminophosphonates and potential antiviral agents. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This document consolidates available qualitative solubility data and presents a detailed experimental protocol for the quantitative determination of DEMP solubility.

Introduction

Diethyl methylphosphonate (CAS No. 683-08-9) is a colorless liquid with a molecular weight of 152.13 g/mol. [1] Its chemical structure, featuring a polar phosphonate group and nonpolar ethyl groups, suggests a nuanced solubility profile across a range of organic solvents. While precise quantitative solubility data is not extensively available in public literature, qualitative assessments indicate its miscibility with water and slight solubility in certain chlorinated and alcoholic solvents. [2][3] This guide aims to bridge the gap in available information by providing a framework for researchers to determine precise solubility parameters.

Physicochemical Properties of Diethyl Methylphosphonate

A summary of key physicochemical properties of **diethyl methylphosphonate** is presented in Table 1. These properties influence its behavior in different solvent systems.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₃ O ₃ P	[4]
Molecular Weight	152.13 g/mol	
Appearance	Clear colorless to pale yellow liquid	[2][3]
Density	1.041 g/mL at 25 °C	[2]
Boiling Point	194 °C	[2]
Flash Point	75 °C (closed cup)	
Water Solubility	Miscible	[2][3]

Qualitative Solubility Data

Based on available technical data sheets, the solubility of **diethyl methylphosphonate** in common organic solvents has been qualitatively described. This information is summarized in Table 2. It is important to note that "slightly soluble" can encompass a wide range of concentrations, underscoring the need for quantitative determination for specific applications.

Solvent	CAS Number	Molecular Formula	Qualitative Solubility	Reference
Chloroform	67-66-3	CHCl ₃	Slightly Soluble	[2][3]
Methanol	67-56-1	CH ₃ OH	Slightly Soluble	[2][3]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, a standardized experimental protocol is essential. The following method, based on the equilibrium saturation technique, is recommended for determining the solubility of **diethyl methylphosphonate** in various organic solvents.

4.1. Materials and Equipment

- **Diethyl methylphosphonate** ($\geq 97\%$ purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.0001 g)
- Thermostatically controlled shaker or incubator
- Calibrated positive displacement pipettes
- Syringe filters (e.g., $0.22\ \mu\text{m}$ PTFE)
- Volumetric flasks
- Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
- Glass vials with screw caps

4.2. Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

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Caption: Experimental workflow for determining the solubility of **diethyl methylphosphonate**.

4.3. Step-by-Step Procedure

- Preparation of Saturated Solutions:
 - Dispense a known volume (e.g., 5 mL) of the selected organic solvent into a series of glass vials.
 - Add an excess amount of **diethyl methylphosphonate** to each vial to ensure that a saturated solution is achieved. The presence of undissolved DEMP at the bottom of the vial after equilibration confirms this.
 - Tightly seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the mixtures for a sufficient duration (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may vary depending on the solvent and should be determined empirically.
 - After the agitation period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the separation of the undissolved solute.
- Sampling and Analysis:

- Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter.
- Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
- Analyze the diluted samples using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of **diethyl methylphosphonate**.

- Data Calculation:
 - Prepare a calibration curve by analyzing standard solutions of **diethyl methylphosphonate** of known concentrations.
 - From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.
 - Express the solubility in appropriate units, such as grams per 100 mL (g/100 mL) or moles per liter (mol/L).
- Repeatability:
 - To ensure the reliability of the results, perform the entire experiment in triplicate for each solvent and temperature combination.

Conclusion

While readily available quantitative data on the solubility of **diethyl methylphosphonate** in organic solvents is limited, this guide provides the necessary qualitative information and a robust experimental protocol for its determination. By following the outlined procedures, researchers, scientists, and drug development professionals can obtain the precise solubility data required for their specific applications, thereby facilitating process optimization and the development of new synthetic methodologies. The provided workflow and protocol encourage a systematic approach to data generation, contributing to a more comprehensive understanding of the physicochemical properties of this important organophosphorus compound.

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